

Application Notes: Cresol Red Sodium Salt for Histological Analysis

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Compound of Interest

Compound Name: Cresol Red sodium salt

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Introduction

Cresol Red sodium salt is a triarylmethane dye widely recognized for its utility as a pH indicator, with distinct color transitions in both acidic and alkaline ranges.^{[1][2]} While product specifications often mention its use in hematology and histology, it is crucial to note that **Cresol Red sodium salt** is not a conventional histological stain, and established, validated protocols for its application in routine tissue section staining are not readily available in scientific literature.^{[3][4]} Its primary applications remain in pH monitoring and as a tracking dye in gel electrophoresis.^{[1][2]}

These application notes, therefore, explore the potential hypothetical use of **Cresol Red sodium salt** in histological contexts, drawing upon its known physicochemical properties. The protocols provided are intended as a foundational guide for research and development and are not based on established methodologies.

Physicochemical Properties and Staining Principles

Cresol Red sodium salt's behavior as a pH indicator is central to its potential application in histology. The dye exhibits two distinct pH transition ranges:

- pH 0.2 to 1.8: Color change from red to yellow.

- pH 7.2 to 8.8: Color change from yellow to reddish-purple.[2]

This property suggests a potential application in the microscopic visualization of pH gradients within tissues or subcellular compartments. In theory, Cresol Red could act as a vital stain to qualitatively assess the pH of live cells or specific organelles.[5] The staining mechanism would likely be based on the electrostatic interaction between the charged dye molecule and tissue components with opposing charges.[6] As a sulfonated dye, Cresol Red is anionic (negatively charged) and would be expected to bind to cationic (positively charged) tissue components, which are typically proteins in the cytoplasm and extracellular matrix.[6]

Data Presentation: Physicochemical Properties of Cresol Red Sodium Salt

The following table summarizes the key quantitative data for **Cresol Red sodium salt**:

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₁₇ NaO ₅ S	[7]
Molecular Weight	404.41 g/mol	[7]
pH Transition Range 1	0.2 (red) - 1.8 (yellow)	[2]
pH Transition Range 2	7.2 (yellow) - 8.8 (reddish-purple)	[2]
Absorption Maximum (pH 6.8)	434.6 nm	[4]
Absorption Maximum (pH 8.8)	572.8 nm	[4]
Solubility in Water	1 mg/mL	[3]

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the application of **Cresol Red sodium salt** in histological analysis. These are intended as starting points for research and will require optimization.

Hypothetical Protocol 1: Vital Staining of Live Cells to Visualize pH

This protocol is designed to explore the potential of Cresol Red as a vital stain for observing intracellular pH.

Materials:

- **Cresol Red sodium salt**
- Phosphate-buffered saline (PBS), pH 7.4
- Live cells in culture
- Microscope slides and coverslips
- Fluorescence microscope

Procedure:

- Prepare a stock solution of Cresol Red: Dissolve 1 mg of **Cresol Red sodium salt** in 1 mL of PBS to create a 1 mg/mL stock solution.
- Prepare a working solution: Dilute the stock solution to a final concentration of 10-50 µg/mL in cell culture medium. The optimal concentration will need to be determined experimentally.
- Cell Staining:
 - Grow cells on coverslips to the desired confluency.
 - Remove the culture medium and wash the cells twice with warm PBS.
 - Incubate the cells with the Cresol Red working solution for 15-30 minutes at 37°C.
- Washing: Gently wash the cells three times with warm PBS to remove excess stain.
- Mounting and Visualization:

- Mount the coverslip with a drop of fresh PBS onto a microscope slide.
- Immediately visualize the cells under a fluorescence microscope. The expected color will vary depending on the intracellular pH.

Hypothetical Protocol 2: Counterstaining of Fixed Tissue Sections

This protocol explores the potential of Cresol Red as a counterstain for acidic tissue components in formalin-fixed, paraffin-embedded tissue sections.

Materials:

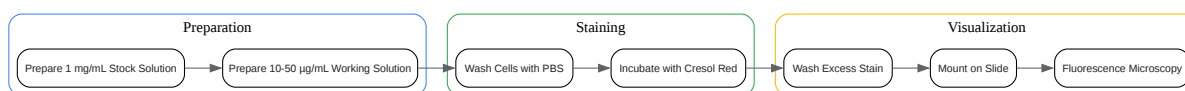
- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Primary stain (e.g., Hematoxylin)
- **Cresol Red sodium salt** solution (0.1% w/v in distilled water, pH adjusted as needed)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
 - Rinse in distilled water.
- Primary Staining (Optional):

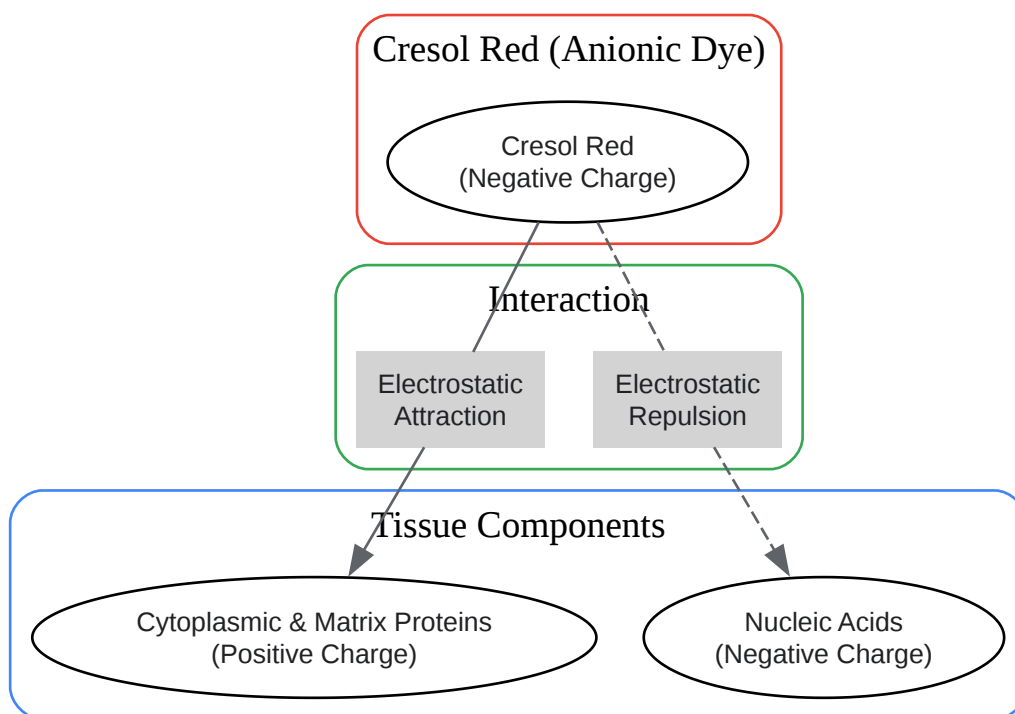
- If a primary stain is used, follow the standard protocol for that stain (e.g., Hematoxylin).
- Rinse thoroughly with distilled water.
- Cresol Red Counterstaining:
 - Immerse slides in the 0.1% Cresol Red solution for 1-5 minutes. The optimal staining time will need to be determined. The pH of the staining solution can be adjusted to target specific tissue components.
- Dehydration and Clearing:
 - Quickly dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 1 minute each).
 - Clear in xylene (2 changes, 3 minutes each).
- Mounting:
 - Apply a coverslip with a permanent mounting medium.

Mandatory Visualizations



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Caption: Hypothetical workflow for vital staining of live cells with Cresol Red.



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Caption: Theoretical staining mechanism of Cresol Red in biological tissues.

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